molecular formula C11H11NO2 B1355160 Ethyl 1H-indole-6-carboxylate CAS No. 50820-64-9

Ethyl 1H-indole-6-carboxylate

Cat. No. B1355160
CAS RN: 50820-64-9
M. Wt: 189.21 g/mol
InChI Key: MHAKZTRHBLCYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-indole-6-carboxylate is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 1H-indole-6-carboxylate is 1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Ethyl 1H-indole-6-carboxylate is used as a reactant in the synthesis of N-substituted indole derivatives as novel Mcl-1 inhibitors . More detailed information about its chemical reactions is not available in the retrieved sources.


Physical And Chemical Properties Analysis

Ethyl 1H-indole-6-carboxylate is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Synthetic Applications

Ethyl 1H-indole-6-carboxylate is primarily utilized in the synthesis of various indole derivatives, a core structure in many biologically active compounds. One study describes the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate, demonstrating its utility in producing acylated indoles with specific functional groups or hetero atoms. This process notably occurs at the C3-position or on the benzene moiety of the indole nucleus, highlighting the compound's versatility in synthetic chemistry (Tani et al., 1990). Additionally, a novel strategy for indole synthesis from ethyl pyrrole-2-carboxylate has been developed, further showcasing the compound's significance in synthesizing functionally diverse indoles (Tani et al., 1996).

Chemical Transformations

Ethyl 1H-indole-6-carboxylate also plays a crucial role in chemical transformations, such as the synthesis of formyl-1H-indole-2-carboxylates. This process involves the conversion of sulfomethyl groups to formyl functions, demonstrating the compound's utility in producing valuable synthetic intermediates (Pete et al., 2006). Furthermore, the compound has been used in the preparation of various substituted ethyl 1-ethyl-1H-indole-2-carboxylates, which are of interest in the development of new antiarrhythmic agents (Javed & Shattat, 2005).

Pharmaceutical Research

In pharmaceutical research, ethyl 1H-indole-6-carboxylate derivatives have been explored for their potential anti-hepatitis B virus activities. A series of ethyl 5-hydroxyindole-3-carboxylates were synthesized and evaluated, with some compounds showing significant anti-HBV activity, surpassing that of the positive control, lamivudine. This highlights the compound's potential in developing new antiviral agents (Zhao et al., 2006)

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

Indoles, including Ethyl 1H-indole-6-carboxylate, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are potential future directions .

properties

IUPAC Name

ethyl 1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAKZTRHBLCYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569983
Record name Ethyl 1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-indole-6-carboxylate

CAS RN

50820-64-9
Record name Ethyl 1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 6-carboxy-1H-indole and ethanol (110 ml) and cool to 5° C. Add dropwise concentrated H2SO4 (96%, 11.08 ml) while keeping the temperature below 10° C. Heat to reflux. After 4 hours, cool and pour onto ice/water, adjust the pH to about pH 9 and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry (Na2SO4), then concentrate to residue. Chromatograph the residue on silica gel eluting with chloroform to give, after evaporation, the title compound: mp 72–75° C. MS (ACPI): m/e 189.9 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
11.08 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1H-indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1H-indole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1H-indole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1H-indole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1H-indole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1H-indole-6-carboxylate

Citations

For This Compound
1
Citations
S Rötering, M Scheunemann, R Günther… - Applied Radiation and …, 2016 - Elsevier
Radiopharmacological investigations of [ 18 F]NS14490 have proven that this radiotracer could be a potential PET radiotracer for imaging of alpha7 nicotinic acetylcholine receptor …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.